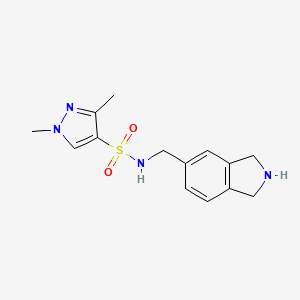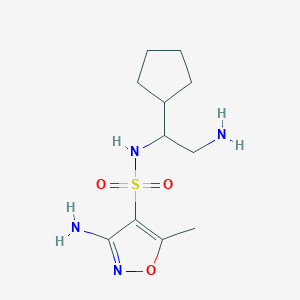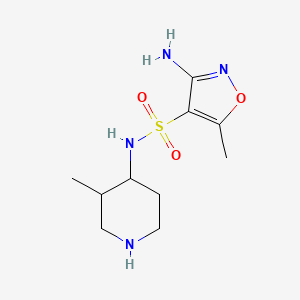![molecular formula C13H22N2OS B6976857 1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6976857.png)
1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine is an organic compound that features a cyclopentyl ring substituted with a methoxy group, an ethanamine chain, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine typically involves multiple steps:
Formation of 1-methoxycyclopentylamine: This can be achieved by the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxycyclopentanol, followed by amination using ammonia or an amine source.
Synthesis of 4-methyl-1,3-thiazole: This involves the cyclization of appropriate precursors such as 2-bromoacetophenone and thiourea under basic conditions.
Coupling Reaction: The final step involves the coupling of 1-methoxycyclopentylamine with 4-methyl-1,3-thiazole-5-carbaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-(1-oxocyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine.
Reduction: Formation of 1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazolidin-5-yl)methyl]ethanamine.
Substitution: Formation of various substituted ethanamines depending on the substituent used.
Applications De Recherche Scientifique
1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group and amine chain can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine
- 1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-4-yl)methyl]ethanamine
Uniqueness
1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine is unique due to the specific position of the thiazole ring substitution, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Propriétés
IUPAC Name |
1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-10-12(17-9-15-10)8-14-11(2)13(16-3)6-4-5-7-13/h9,11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEBTZDMTUKHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(C)C2(CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[butan-2-yl(methyl)amino]ethyl]-3-(cyclopropanecarbonyl)imidazolidine-1-carboxamide](/img/structure/B6976808.png)
![N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B6976813.png)
![N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine](/img/structure/B6976824.png)
![3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol](/img/structure/B6976830.png)
![N-[1-(2-fluoro-4-methoxyphenyl)-2-methylpropyl]-1-methylpiperidin-4-amine](/img/structure/B6976837.png)
![N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6976841.png)
![1-(1-methoxycyclopentyl)-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethanamine](/img/structure/B6976846.png)
![N-[1-(4-methoxyoxan-4-yl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6976852.png)
![1-(1-methoxycyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6976865.png)
![4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol](/img/structure/B6976868.png)
![N-[3-[1-(3-chloropyridin-4-yl)ethylamino]propyl]thiophene-2-carboxamide](/img/structure/B6976889.png)
